molecular formula C16H11ClN4S2 B2767540 6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-99-8

6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2767540
CAS RN: 868966-99-8
M. Wt: 358.86
InChI Key: BVJKZQYCDKKZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It is not intended for human or veterinary use and is usually available for research use. The molecular formula of this compound is C16H11ClN4S2 and it has a molecular weight of 358.86.


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a thiophenyl group and a chlorophenyl group attached to the triazole ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis and crystal structure characterization of triazole pyridazine derivatives have been a subject of interest due to their considerable biological properties, such as anti-tumor and anti-inflammatory activities. Studies have detailed the synthesis processes, employing techniques like NMR, IR, and mass spectral studies, with structures confirmed by single crystal X-ray diffraction. These processes involve detailed density functional theory (DFT) calculations to compare theoretical and experimental results, including HOMO-LUMO energy levels and quantum chemical parameters (Sallam et al., 2021).

Biological Studies

Several studies have investigated the biological activities of triazolo-pyridazine derivatives. For instance, the antimicrobial evaluation of new thienopyrimidine derivatives, including triazolo-pyridazine compounds, has been conducted, revealing some derivatives' pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, the anti-diabetic potential of triazolo-pyridazine-6-yl-substituted piperazines was explored, showing strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their promise as anti-diabetic medications (Bindu et al., 2019).

Antiviral and Anti-inflammatory Activities

The exploration of antiviral activities against hepatitis-A virus (HAV) by triazolo[4,3-b]pyridazine derivatives has shown promising results, with certain compounds demonstrating significant reduction in virus count (Shamroukh & Ali, 2008). Additionally, the synthesis of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration has been reported, highlighting their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Agrochemical Applications

Pyridazine derivatives are also used in agriculture for various purposes, including as molluscicidal, anti-feedant, insecticidal, herbicidal agents, and plant growth regulators. The synthesis, structure elucidation, and docking studies of novel pyridazine derivatives against fungal pathogens like Fusarium oxysporum have been documented, emphasizing their agrochemical utility (Sallam et al., 2022).

properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-4-1-3-11(9-12)10-23-15-7-6-14-18-19-16(21(14)20-15)13-5-2-8-22-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJKZQYCDKKZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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